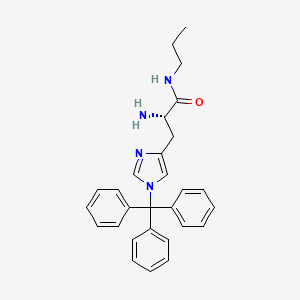

N(im)-Trityl-L-histidine-propylamide

Beschreibung

Significance of L-Histidine and its Derivatives in Chemical Biology and Medicinal Chemistry

L-histidine is an essential amino acid with a unique imidazole (B134444) side chain that imparts versatile chemical properties crucial for many biological processes. google.com The imidazole ring can act as both a proton donor and acceptor at physiological pH, making histidine a frequent participant in enzyme-catalyzed reactions. google.com This catalytic role is fundamental to the function of many enzymes where it acts as a nucleophile or facilitates proton shuttling. google.com

Beyond its role in catalysis, histidine is vital for protein structure and function, including metal ion binding. google.com It is a precursor to biologically important molecules such as histamine, which is involved in immune responses, and carnosine, found in muscle tissue. google.com Due to these diverse functions, histidine and its derivatives are of significant interest in medicinal chemistry and drug development. chemimpex.com The modification of histidine is a key strategy for creating new therapeutic agents. chemimpex.com

The Role of Histidine as a Versatile Scaffold for Chemical Modification and Biological Applications

The distinct structure of histidine's imidazole ring makes it a versatile platform for chemical modification. semanticscholar.org Scientists can alter the histidine molecule to create synthetically modified amino acids for incorporation into peptides. semanticscholar.orguoa.gr These modifications can enhance the properties of the resulting peptides, such as increasing their stability against degradation by enzymes, a common challenge with natural peptides. semanticscholar.org

For example, adding bulky chemical groups to the imidazole ring can introduce specific properties. semanticscholar.orguoa.gr Such modifications are a cornerstone of creating peptidomimetics—compounds that mimic natural peptides but have improved characteristics like enhanced biological activity or stability. semanticscholar.org The ability to selectively modify histidine allows researchers to design novel molecules for specific biological targets, making it a valuable tool in the development of new drugs and research probes. chemimpex.comsemanticscholar.org

Structural Context of N(im)-Trityl-L-histidine-propylamide within the Landscape of Modified Amino Acids and Peptidomimetics

This compound is a prime example of a modified amino acid designed for specific applications in chemical synthesis. sigmaaldrich.com Its structure features two key modifications to the standard L-histidine amino acid.

First, the N(im)-Trityl group is a large, bulky chemical moiety (triphenylmethyl) attached to one of the nitrogen atoms in the imidazole ring. This group serves as a "protecting group," preventing the imidazole nitrogen from participating in unwanted side reactions during the stepwise process of peptide synthesis. uoa.grsci-hub.se The trityl group is known to be convenient for peptide assembly and can be easily removed once the synthesis is complete. sci-hub.se

Second, the propylamide at the C-terminus replaces the natural carboxylic acid group. C-terminal modification, particularly amidation, is a common strategy in peptide design. scielo.br Converting the charged carboxylic acid to a neutral amide can increase the peptide's stability against enzymatic degradation and alter its binding properties, often mimicking the structure of native proteins. scielo.br

Together, these modifications place this compound firmly within the class of building blocks used to create peptidomimetics. semanticscholar.org By incorporating such modified amino acids, chemists can construct peptide-based molecules with tailored properties for research and pharmaceutical development. chemimpex.comsemanticscholar.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 171176-63-9 | sigmaaldrich.com |

| Molecular Formula | C₂₈H₃₀N₄O | sigmaaldrich.com |

| Molecular Weight | 438.56 g/mol | sigmaaldrich.com |

| Appearance | Powder | |

| Primary Application | Peptide Synthesis | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSBOGZHEFMCJK-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584939 | |

| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171176-63-9 | |

| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Im Trityl L Histidine Propylamide

Amidation Techniques for C-Terminal Functionalization with Propylamine (B44156)

The final step in the synthesis of N(im)-Trityl-L-histidine-propylamide involves the formation of an amide bond between the C-terminal carboxyl group of the protected histidine and propylamine. This is a specific instance of a broader class of chemical reactions known as amidation.

Amide bond formation is a condensation reaction between a carboxylic acid and an amine, resulting in the elimination of a water molecule. wikipedia.org Direct reaction of a carboxylic acid with an amine generally requires high temperatures and is often inefficient. wikipedia.org Therefore, in amino acid chemistry, the carboxyl group is almost always "activated" to make it more susceptible to nucleophilic attack by the amine. libretexts.org

The activation process converts the carboxyl group's hydroxyl into a better leaving group. This is typically achieved in one of two ways:

Conversion to a more reactive derivative: The carboxylic acid can be converted into a highly reactive intermediate, such as an acid chloride (using reagents like thionyl chloride) or a mixed anhydride. libretexts.orgrsc.org

Use of coupling reagents: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC), is used to facilitate the reaction in situ. quora.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov

To synthesize this compound from N(im)-Trityl-L-histidine, several specific amidation methods can be employed:

Carbodiimide-Mediated Coupling: A widely used method involves dissolving the N-protected histidine and propylamine in a suitable solvent and adding a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). quora.com Additives such as HOBt are often included to improve efficiency and suppress side reactions like racemization. peptide.com

Acid Chloride Formation: The protected histidine can be reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. rsc.org This highly reactive intermediate is then treated with propylamine to yield the desired propylamide. This method is effective and can proceed with retention of stereochemical integrity. rsc.org

Lewis Acid-Mediated Condensation: Modern protocols utilize Lewis acids to promote the direct condensation of carboxylic acids and amines. For instance, titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the amidation of a wide range of substrates, including the reaction of carboxylic acids with propylamine, providing the corresponding amides in excellent yields. nih.gov Similarly, boron-based reagents like B(OCH₂CF₃)₃ can also be used for direct amide synthesis from carboxylic acids and amines. acs.org

Integrated Synthetic Approaches to this compound

The strategic use of protecting groups is fundamental to modern peptide synthesis. The trityl group, a bulky and acid-labile protecting group, is commonly employed to mask the imidazole (B134444) nitrogen of histidine, preventing unwanted side reactions during peptide chain elongation. The propionamide (B166681) moiety at the C-terminus of this compound introduces another layer of functionality, suggesting its role as a unique building block in the construction of more complex molecular architectures.

Role as a Building Block in Peptide and Peptidomimetic Synthesis

This compound serves as a specialized building block in the synthesis of peptides and peptidomimetics. chemsrc.comlookchem.comsigmaaldrich.comscientificlabs.com The presence of the trityl group on the imidazole ring ensures that the nucleophilic character of the histidine side chain is masked during coupling reactions in solid-phase peptide synthesis (SPPS). labshake.com This protection is crucial for preventing side reactions and minimizing the risk of racemization at the alpha-carbon, thereby ensuring the stereochemical integrity of the final peptide. labshake.com

The C-terminal propylamide modification distinguishes this compound from standard protected amino acids. This modification suggests its utility in creating peptidomimetics with altered pharmacokinetic properties, such as increased stability against enzymatic degradation. nih.gov The propylamide group can also influence the conformational properties of the resulting peptide, potentially leading to enhanced biological activity. nih.gov While specific examples of its incorporation into therapeutic peptides are not extensively detailed in publicly available research, its commercial availability and classification as a peptide synthesis reagent underscore its role in specialized synthetic applications. sigmaaldrich.comscbt.combldpharm.comcymitquimica.comsigmaaldrich.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 171176-63-9 | sigmaaldrich.comscbt.combldpharm.com |

| Molecular Formula | C₂₈H₃₀N₄O | sigmaaldrich.comscbt.com |

| Molecular Weight | 438.56 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Powder | sigmaaldrich.com |

| Primary Application | Peptide Synthesis | lookchem.comsigmaaldrich.comscientificlabs.com |

| Synonyms | N-Propyl-N(im)-trityl-L-histidinamide | cymitquimica.com |

Advanced Functionalization Strategies for Histidine Residues in Complex Structures

The functionalization of histidine residues within complex molecules is a key strategy for modulating the properties of peptides and proteins. The trityl group in this compound plays a pivotal role in these advanced strategies. Its acid lability allows for selective deprotection under mild conditions, enabling the subsequent modification of the imidazole nitrogen.

While direct research on the advanced functionalization of this compound is limited, strategies developed for other N(im)-trityl protected histidines can be extrapolated. For instance, following the selective removal of the trityl group, the unmasked imidazole ring can be subjected to various chemical transformations. These can include alkylation, arylation, or acylation to introduce novel functionalities. Such modifications are instrumental in the development of peptidomimetics with tailored biological activities, such as enzyme inhibitors or receptor ligands.

The presence of the C-terminal propylamide in this building block offers additional avenues for functionalization. For example, the secondary amide bond could potentially be involved in intramolecular cyclization reactions to generate constrained peptide architectures. Furthermore, the synthesis of this compound itself represents a C-terminal functionalization of a protected histidine, a challenging transformation that often requires specialized coupling reagents and conditions to avoid side reactions like racemization. The development of efficient methods for the C-terminal modification of peptides is an active area of research, as it can significantly impact the therapeutic potential of peptide-based drugs. nih.gov

Table 2: Potential Applications and Research Areas

| Application / Research Area | Description |

|---|---|

| Peptidomimetic Drug Design | Incorporation into peptide backbones to enhance stability and biological activity. The propylamide C-terminus can mimic a peptide bond, conferring resistance to proteases. |

| Constrained Peptide Synthesis | Use as a precursor for the synthesis of cyclic or otherwise conformationally restricted peptides, where the propylamide may facilitate cyclization. |

| Combinatorial Chemistry | Employment in the generation of diverse peptide libraries for high-throughput screening and drug discovery. |

| Development of Histidine-Rich Peptides | Synthesis of peptides with multiple histidine residues, which are known to be important in various biological processes, including metal chelation and enzymatic catalysis. nih.gov |

| Pro-drug Strategies | The trityl group could potentially be part of a pro-drug strategy, where its cleavage in a specific physiological environment unmasks the active peptide. |

Advanced Characterization and Analytical Methodologies for N Im Trityl L Histidine Propylamide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N(im)-Trityl-L-histidine-propylamide, enabling its separation from impurities and related substances. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. sigmaaldrich.comsigmaaldrich.com Commercial suppliers of this compound specify a purity of ≥95.0% as determined by HPLC, underscoring the method's importance in quality control. sigmaaldrich.com For amino acid analysis, HPLC is a popular and reproducible method. myfoodresearch.com Reversed-phase HPLC is frequently the preferred mode for analyzing amino acid derivatives due to its versatility and the high resolution it offers. myfoodresearch.comnih.gov

The separation of tritylated amino acids and peptides often employs reversed-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netnih.gov The large, nonpolar trityl group imparts significant hydrophobicity to the molecule, making it well-suited for retention and separation on reversed-phase stationary phases. The detection is typically performed using a UV detector, as the aromatic rings in the trityl group and the imidazole (B134444) ring of histidine provide strong chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Trityl-Protected Amino Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from low to high percentage of B |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 5 - 20 µL |

This table presents typical starting conditions for method development for a compound like this compound, based on general practices for related molecules.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of amino acids and their derivatives due to their low volatility and polar nature. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com A common derivatization strategy involves silylation, which replaces active hydrogens on the amine and amide groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

For instance, a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create TBDMS derivatives. sigmaaldrich.com While no specific methods for this compound are documented, protocols for other amino acids involve heating the analyte with the derivatizing agent in a suitable solvent. sigmaaldrich.comnih.gov The resulting volatile derivatives can then be separated on a low-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). nih.govpreprints.org

Table 2: Representative GC Derivatization and Analysis Parameters

| Parameter | Example Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with acetonitrile |

| Reaction Conditions | Heat at 100 °C for an extended period (e.g., 4 hours) |

| GC Column | Low-polarity capillary column (e.g., SLB™-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped oven temperature from ~100 °C to ~300 °C |

| Detector | Mass Spectrometry (MS) |

This table illustrates a potential derivatization and analysis approach, as direct GC analysis of the title compound is not feasible. Conditions are based on general procedures for amino acids.

Ion-Exchange and Hydrophilic Interaction Liquid Chromatography for Complex Matrices

For purification or analysis within complex biological or synthetic mixtures, Ion-Exchange Chromatography (IEC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer alternative separation mechanisms.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. reddit.comscispace.com this compound possesses ionizable groups, including the primary amine and the imidazole ring of histidine, which can be protonated. reddit.com Cation-exchange chromatography, using a resin like Dowex-50 in its H+ form, could be employed for its purification. reddit.com The compound would bind to the negatively charged stationary phase and could be eluted by changing the pH or increasing the ionic strength of the mobile phase. reddit.commdpi.com For example, elution could be achieved using a buffer with an increasing salt concentration (e.g., NaCl) or by using a basic solution like dilute ammonia (B1221849) to deprotonate the analyte, causing it to release from the resin. reddit.comnih.gov

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis. nih.govnih.gov

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

To introduce the compound into the mass spectrometer, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed.

Electrospray Ionization (ESI) is a very common technique that generates ions from solution by applying a high voltage to a liquid to create an aerosol. It is particularly suitable for polar, thermally labile molecules and is widely used in the analysis of peptides and amino acid derivatives. nih.govmdpi.com For this compound, ESI in positive ion mode would be expected to readily produce the protonated molecule, [M+H]+, due to the presence of the basic primary amine and imidazole nitrogen. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is often used for less polar and more volatile analytes than ESI. nih.govcreative-proteomics.com The sample is vaporized and then ionized by corona discharge. APCI can be more sensitive than ESI for certain small molecules and is compatible with higher liquid chromatography flow rates. nih.govresearchgate.net For this compound, APCI could also be a viable ionization method, likely producing a strong [M+H]+ signal with minimal fragmentation in the source. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govnih.gov In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal structural details. nih.govspringernature.com

The fragmentation pattern of this compound would be expected to yield several characteristic product ions:

Loss of the Trityl Group: A very prominent fragmentation pathway would be the cleavage of the bond connecting the trityl group to the imidazole ring, resulting in a highly stable trityl cation (C(C₆H₅)₃⁺) at m/z 243. The remaining portion of the molecule would be detected as a radical cation.

Amide Bond Cleavage: Fragmentation along the peptide-like backbone can occur, leading to b- and y-type ions, similar to those seen in peptide sequencing. researchgate.net For example, cleavage of the amide bond could result in ions corresponding to the propylamide moiety or the histidine portion.

Side Chain Fragmentation: The imidazole ring itself can undergo ring opening or other characteristic fragmentations.

By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed, and its structure can be distinguished from that of its isomers. libretexts.orgnih.gov

Derivatization Strategies for Enhanced Detection and Analysis

The derivatization process can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com Both strategies have distinct advantages and are chosen based on the analyte's structure, the complexity of the sample matrix, and the analytical objectives. For a molecule like this compound, which possesses a primary alpha-amino group, these derivatization techniques offer powerful means for achieving sensitive and reliable quantification.

Pre-column Derivatization Reagents and Applications

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its injection into the HPLC system. actascientific.com This approach allows for the removal of excess reagent and by-products before analysis, preventing potential interference with the chromatogram. The resulting derivatives are then separated on the column, typically a reverse-phase column. nih.gov This method is known for its high sensitivity and lower consumption of reagents compared to post-column techniques. shimadzu.com

Several reagents are widely used for the pre-column derivatization of amino acids and could be applied to this compound, primarily by targeting its reactive primary alpha-amino group. The bulky trityl group on the imidazole ring is not expected to significantly impede the reaction at the distant alpha-amino position.

o-Phthalaldehyde (OPA): OPA is a popular reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. actascientific.comshimadzu.com The reaction is rapid and automated, making it suitable for high-throughput analysis. shimadzu.com OPA is highly selective for primary amines; it does not react with secondary amines like proline unless an oxidizing agent is used. jascoinc.com This specificity makes it an excellent candidate for derivatizing the primary alpha-amino group of this compound.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used fluorescent tagging agent that reacts with both primary and secondary amines to form stable, highly fluorescent adducts. jascoinc.com The dual reactivity of FMOC makes it possible to analyze primary and secondary amino acids simultaneously, often in combination with OPA. shimadzu.comjascoinc.com For this compound, FMOC-Cl would react readily with the primary amino group.

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amino groups to produce intensely fluorescent sulfonamide adducts. creative-proteomics.com The derivatization procedure is straightforward, and the resulting derivatives exhibit strong fluorescence and UV absorption. creative-proteomics.com However, the reaction kinetics can be slow, and excess reagent can lead to interfering peaks in the chromatogram. creative-proteomics.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. creative-proteomics.com While the derivatives are stable, the sample preparation can be complex, and the reagent itself is toxic. creative-proteomics.com

Below is a summary of common pre-column derivatization reagents and their potential application for this compound.

| Reagent | Target Functional Group | Detection Method | Key Advantages | Potential Considerations |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity, fast reaction, automated. shimadzu.com | Derivatives can be unstable. Does not react with secondary amines. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Stable derivatives, reacts with a broader range of amines. jascoinc.com | Reagent can interfere with chromatogram if not removed. |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | Strong signal, simple procedure. creative-proteomics.com | Slow reaction, potential for interfering by-products. creative-proteomics.com |

| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV | Stable derivatives. creative-proteomics.com | Complex sample prep, reagent toxicity. creative-proteomics.com |

Post-column Derivatization Approaches

In post-column derivatization, the analytical sample is first injected into the HPLC system and separated into its components. After the column, the eluent containing the separated analytes is mixed with a derivatizing reagent pumped from a separate line. The reaction occurs in a reaction coil, often at an elevated temperature, before the mixture flows to the detector. aurigaresearch.comshimadzu.com

A major advantage of this approach is that the separation occurs on the native, underivatized analyte, eliminating the possibility of multiple derivative products or interfering side-reaction peaks. nih.gov This leads to highly reproducible and robust methods that are less susceptible to matrix effects, as the interfering components of the sample are chromatographically separated from the analyte before the derivatization reaction occurs. shimadzu.comresearchgate.net

Ninhydrin: This is a classic and widely used reagent for the post-column detection of amino acids. aurigaresearch.comresearchgate.net It reacts with the primary alpha-amino group of this compound after it elutes from the column. The reaction, which requires heating, produces a characteristic deep purple-colored compound known as Ruhemann's purple, which is detected by visible light absorption (typically at 570 nm). aurigaresearch.com This method is robust, reliable, and detects both primary and secondary amino acids (secondary amines produce a yellow product detected at 440 nm). aurigaresearch.com

o-Phthalaldehyde (OPA): As with pre-column methods, OPA can also be used in a post-column setup. actascientific.comshimadzu.com After chromatographic separation, the analyte is mixed with the OPA/thiol reagent, and the resulting fluorescent derivative is measured. aurigaresearch.com This provides significantly higher sensitivity compared to ninhydrin's absorbance detection. actascientific.com However, the range of compatible reagents is more limited in post-column derivatization, as the reagent itself must not produce a signal at the detection wavelength. shimadzu.com

The following table summarizes the key post-column derivatization approaches applicable to the analysis of this compound.

| Reagent | Target Functional Group | Detection Method | Key Advantages | Potential Considerations |

|---|---|---|---|---|

| Ninhydrin | Primary and Secondary Amines | Visible Absorbance | Robust, reproducible, less matrix interference, detects a wide range of amino acids. aurigaresearch.comnih.govresearchgate.net | Lower sensitivity than fluorescence, requires a heated reaction coil. shimadzu.com |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity, automated. aurigaresearch.comshimadzu.com | Reagent consumption is high, does not detect secondary amines. shimadzu.com |

Structure Activity Relationship Sar Investigations of Histidine Propylamide Scaffolds

Influence of Protecting Group Presence and Removal on Biological Activity

In the context of N(im)-Trityl-L-histidine-propylamide, the trityl group is primarily introduced as a protecting group during chemical synthesis. Its presence or absence is a critical determinant of the molecule's potential biological activity. The imidazole (B134444) side chain of histidine is nucleophilic and can cause unwanted side reactions or racemization during peptide synthesis. sci-hub.sesemanticscholar.org The strategic use of a protecting group like the trityl group ensures the stereochemical integrity and purity of the final compound, which is fundamental for consistent and specific biological activity. chemimpex.com The removal of this group is typically required to unmask the imidazole nitrogen, allowing it to participate in essential interactions, such as hydrogen bonding or metal coordination, at a biological target. nih.gov

Role of the N(im)-Trityl Group in Receptor/Enzyme Binding Modulation

The N(im)-trityl group, composed of three phenyl rings, is exceptionally bulky and plays a significant role in modulating biological interactions primarily through steric hindrance. wikipedia.orgresearchgate.net Steric effects arise from the spatial arrangement of atoms and can dramatically influence the reactivity and binding affinity of a molecule. wikipedia.org The sheer size of the trityl group can physically block access to a receptor's binding site, a phenomenon often exploited in pharmacology to control selectivity. wikipedia.orgcore.ac.uk

When attached to the histidine imidazole ring, the trityl group is expected to prevent the histidine moiety from entering confined binding pockets within enzymes or receptors. wikipedia.org This steric occlusion would inhibit the key interactions that the unprotected imidazole ring normally forms. In some synthetic strategies, bulky groups are intentionally used to direct interactions or prevent binding at certain sites. For instance, in the design of Mcl-1 inhibitors, a bulky aryl fluorosulfate (B1228806) was added to a peptide to promote a specific interaction with a histidine residue (His224) in the target protein. acs.org Similarly, the presence of the trityl group on the histidine of this compound would fundamentally modulate its binding profile, likely by preventing interactions that the corresponding unprotected molecule might have. This makes the trityl-protected compound itself a poor ligand for targets that require interaction with the imidazole ring, while its removal is a prerequisite for restoring that intended activity.

Conformational Effects of Trityl Protection on the Histidine Moiety

The attachment of the bulky trityl group to the imidazole nitrogen has profound conformational effects on the histidine side chain. It severely restricts the rotational freedom around the Cβ-Cγ bond (controlling the χ1 dihedral angle) and the Cγ-Nδ1 bond (controlling the χ2 dihedral angle). researchgate.net This conformational constraint can lock the side chain into a specific orientation.

Furthermore, tritylation occurs regioselectively on one of the two imidazole nitrogens, known as the tau (τ, N-3) or pi (π, N-1) positions. Direct tritylation of histidine derivatives predominantly yields the N(τ)-trityl isomer. sci-hub.senih.gov This not only restricts the physical space occupied by the side chain but also fixes the tautomeric state of the imidazole ring, which can be critical for its electronic properties and hydrogen bonding capacity. The ability to control these conformational parameters is a key strategy in the design of peptidomimetics, where restricting the flexibility of a molecule can enhance its binding affinity and selectivity for a specific target by reducing the entropic penalty of binding. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are instrumental in studying the precise conformational and protonation states of histidine residues and the impact of such modifications. frontiersin.orgnih.gov

Functional Significance of the Propylamide Moiety in Ligand-Target Interactions

The C-terminal modification of an amino acid from a carboxylic acid to an amide is a common strategy in medicinal chemistry to alter its biological properties. The propylamide moiety in this compound replaces the negatively charged carboxylate group with a neutral, more lipophilic functional group. This change can influence a range of properties, including solubility, membrane permeability, and electrostatic interactions with a biological target. The addition of the propyl group specifically introduces a short, flexible hydrocarbon chain, which can engage in van der Waals or hydrophobic interactions within a binding pocket.

Contributions to Receptor Recognition and Selectivity

The conversion of the C-terminal carboxylate to a propylamide can significantly impact receptor recognition and selectivity. nih.gov The removal of a negative charge can prevent electrostatic repulsion or enable entry into a non-polar binding site. The propyl group itself can contribute to binding affinity by occupying a small hydrophobic pocket on the receptor surface. This type of interaction is highly dependent on shape complementarity between the ligand and the receptor. nih.govuniversiteitleiden.nl

However, the importance of this modification is context-dependent. In a detailed SAR study of an IgG-binding peptide ending in a histidine residue, researchers found that the difference between a C-terminal amide and a carboxylic acid had little effect on the binding affinity for that particular target. nih.govrsc.org This indicates that in some protein-ligand interactions, the C-terminal charge does not play a dominant role. In other systems, however, this change can be a key determinant of selectivity, particularly when discriminating between receptor subtypes that may have different charge distributions or pocket topographies at the ligand's C-terminus. nih.gov

Table 1: Influence of C-Terminal Modification on IgG-Binding Peptide Affinity This table is generated based on data from SAR studies of an IgG-binding peptide (15-IgBP) to illustrate the variable impact of C-terminal modifications. nih.gov

| Peptide Derivative | C-Terminal Structure | Modification | Binding Affinity (Kd, nM) |

|---|---|---|---|

| 15-His17(2-Pya) | Amide | His replaced with 2-pyridylalanine | 75.7 |

| 15-His17(2-Pya)-OH | Carboxylic Acid | His replaced with 2-pyridylalanine | 97.6 |

Modulation of Enzyme Activity by Amide Linkage

The amide bond is a fundamental linkage in biochemistry and is the target of many enzymes, particularly proteases. Research has shown that simple histidine amides, such as L-histidinamide, can be hydrolyzed by proteolytic enzymes like leucine (B10760876) aminopeptidase. researchgate.net This demonstrates that the amide linkage C-terminal to a histidine residue can be a point of enzymatic interaction and cleavage.

The presence of a propyl group on the amide nitrogen, as in this compound, would be expected to modulate this interaction. The alkyl group could enhance binding if it fits into a hydrophobic sub-pocket of the enzyme's active site, or it could sterically hinder the enzyme's access to the scissile amide bond, thereby inhibiting cleavage and increasing the molecule's stability against enzymatic degradation. The chemical properties of the amide bond itself are also influenced by the adjacent histidine ring, which can affect its reactivity, a principle observed in gas-phase fragmentation studies of peptides containing histidine. nih.govosu.edu

Conformational Dynamics and Bioactive Conformations of this compound Derivatives

Investigating the preferred conformations of such derivatives is crucial for understanding their biological activity. Modern computational methods, such as genetic algorithms, can perform exhaustive conformational analyses to identify stable low-energy structures. academie-sciences.fr Experimentally, advanced NMR techniques can reveal information about conformational equilibria and interactions between different parts of a molecule in solution. nih.gov A powerful strategy to pinpoint a bioactive conformation involves synthesizing a series of analogues where flexible bonds are replaced with rigid surrogates, such as the use of triazoles to mimic cis or trans amide bonds. nih.gov By testing the biological activity of these conformationally locked analogues, researchers can deduce which spatial arrangement is required for interaction with the target. For a molecule like this compound, this approach could elucidate the optimal orientation of the propylamide chain relative to the fixed histidine scaffold for maximal biological effect.

Rational Design Principles for Optimizing Biological Activity based on SAR

The optimization of a lead compound like a histidine-propylamide derivative involves a meticulous process of structural modification guided by SAR principles. This entails understanding how different parts of the molecule, such as the imidazole ring, the amino acid backbone, and the amide substituent, contribute to its interaction with a biological target. The goal is to enhance desired activities while minimizing off-target effects.

Systematic modification involves altering specific functional groups within the molecule to probe their importance for biological activity. This process helps to identify which parts of the scaffold are essential for binding to the target and which can be modified to improve other properties.

The core of this compound consists of three key components that can be systematically modified:

The Imidazole Ring of Histidine: The nitrogen atoms of the imidazole ring are crucial for the chemical properties of histidine. The bulky trityl group attached to the imidazole nitrogen (N(im)) serves as a protecting group in synthesis, but its presence in a final compound significantly impacts steric bulk and lipophilicity. The SAR of related compounds often reveals that the nature of the substituent on the imidazole ring can drastically alter biological activity. For instance, replacing the trityl group with smaller or more polar groups would be a standard step in an SAR investigation to determine if this large, hydrophobic moiety is necessary for activity or if it can be replaced to improve properties like solubility.

The Propylamide Group: The propyl group at the C-terminus is another key area for modification. The length and nature of this alkyl chain can influence the compound's lipophilicity and how it fits into a binding pocket. An SAR study would typically involve synthesizing analogs with different alkyl chains (e.g., methyl, ethyl, butyl) or introducing functional groups (e.g., hydroxyl, phenyl) to explore the steric and electronic requirements of the target.

The α-Amino Group: The free amino group at the α-carbon is a key feature of the amino acid scaffold. Modifications at this position, such as acylation or alkylation, would significantly alter the compound's charge and hydrogen bonding capabilities, which are often critical for receptor interactions.

A hypothetical SAR study on a histidine-propylamide scaffold might yield data similar to that presented in the interactive table below, illustrating how systematic modifications could influence a generic biological activity, such as inhibitory concentration (IC50).

Table 1: Hypothetical SAR Data for Histidine-Propylamide Analogs

| Compound ID | Imidazole Substituent (N(im)) | Amide Substituent (R) | α-Amino Group | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | Trityl | Propyl | -NH2 | Data not available |

| 2 | H | Propyl | -NH2 | Data not available |

| 3 | Trityl | Methyl | -NH2 | Data not available |

Note: The biological activity data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound and its direct analogs are not publicly available.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different enantiomers of a drug.

This compound is derived from the natural L-amino acid, L-histidine. This confers a specific stereochemistry at the α-carbon. The corresponding D-enantiomer, N(im)-Trityl-D-histidine-propylamide, would have an identical chemical formula but a different spatial arrangement. It is common in drug development for one enantiomer to be significantly more active than the other (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).

The profound impact of stereochemistry on biological activity has been demonstrated across many classes of molecules. The differential effects arise because the precise 3D positioning of functional groups is necessary for optimal interaction with the binding site on a biological target. A change in stereochemistry, for example from L to D, can lead to a loss of key interactions or introduce steric clashes, thereby reducing or abolishing activity.

Therefore, a comprehensive SAR investigation of a histidine-propylamide scaffold would necessitate the synthesis and evaluation of both the L- and D-enantiomers to fully understand the stereochemical requirements for activity.

Table 2: Hypothetical Enantiomeric Effects on Biological Activity

| Compound | Stereochemistry | Biological Activity (IC50, µM) |

|---|---|---|

| N(im)-Trityl-histidine-propylamide | L-isomer | Data not available |

Note: This table illustrates the principle of enantiomeric effects. Specific experimental data for the enantiomers of this compound are not available in the public domain.

Computational Chemistry and Molecular Modeling of N Im Trityl L Histidine Propylamide Analogs

Quantum Mechanical (QM) Studies on Reactivity and Electronic Structure

Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their chemical reactivity and stability. For N(im)-Trityl-L-histidine-propylamide analogs, QM studies are crucial for elucidating their electronic properties and predicting their behavior in chemical reactions.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state geometries and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For instance, in the synthesis or modification of this compound analogs, QM can be used to predict the most likely sites for electrophilic or nucleophilic attack. The imidazole (B134444) ring of the histidine residue, for example, has two nitrogen atoms with different nucleophilic characters, and QM can precisely predict the regioselectivity of reactions such as alkylation or acylation.

Previous studies on the reactivity of peptide-bound histidine have highlighted its susceptibility to modification. nih.gov While experimental studies provide data on reaction outcomes, QM simulations can illuminate the step-by-step process, including the formation of intermediates and the energetic barriers for each step. nih.gov For example, a QM study could model the reaction of an analog with an oxidizing agent, predicting whether the imidazole ring or another part of the molecule is more likely to react and what the resulting products would be.

A hypothetical QM study on the chlorination of a simplified histidine derivative could yield the following energetic data, illustrating how computational methods can distinguish between different reaction pathways:

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) |

| Imidazole Ring Chlorination | 15.2 | -5.8 |

| Amide Nitrogen Chlorination | 25.7 | -2.1 |

| Alpha-Carbon Deprotonation | 30.1 | +3.4 |

This table is generated based on general principles of chemical reactivity and is for illustrative purposes only. Actual values would require specific QM calculations.

The electronic properties of a molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, are key determinants of its stability and intermolecular interactions. QM methods provide a robust framework for calculating these properties. The large, bulky trityl group on the imidazole nitrogen of this compound significantly influences its electronic structure. This group is strongly electron-withdrawing, which can affect the pKa of the imidazole ring and its ability to participate in hydrogen bonding or metal coordination.

X-ray photoelectron spectroscopy, complemented by DFT calculations, has been used to probe the local electronic structure of histidine in different protonation states. rsc.org Similar computational approaches for this compound would reveal how the trityl and propylamide modifications alter the charge distribution across the molecule. This information is vital for understanding how the molecule will interact with its environment, including solvents and potential biological receptors.

The following table presents a hypothetical comparison of calculated electronic properties for L-histidine and its N(im)-trityl-propylamide derivative, showcasing the kind of insights gained from QM studies.

| Property | L-Histidine | This compound |

| HOMO Energy (eV) | -6.2 | -6.8 |

| LUMO Energy (eV) | -1.1 | -1.5 |

| Dipole Moment (Debye) | 3.5 | 5.2 |

| pKa of Imidazole Ring | ~6.0 | ~4.5 |

This table contains hypothetical data for illustrative purposes. The presence of the electron-withdrawing trityl group is expected to lower the HOMO/LUMO energies and the pKa of the imidazole ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While QM studies provide detailed electronic information, they are computationally expensive and typically limited to relatively small systems or single molecular conformations. Molecular Dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms over time, are better suited for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can generate ensembles of low-energy conformations, providing a picture of the molecule's dynamic behavior. For this compound, the rotatable bonds in the propylamide chain and the connection to the histidine alpha-carbon allow for a significant degree of conformational freedom. The bulky trityl group, however, imposes steric constraints that limit the accessible conformational space.

MD simulations can quantify this flexibility by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over time. By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target. Studies on cyclic hexapeptides have demonstrated the power of MD simulations in predicting structural ensembles. nih.gov

MD simulations are particularly powerful for studying how a molecule behaves in a biologically relevant environment, such as in aqueous solution or near a lipid membrane. The interactions between the solute (this compound) and solvent molecules are explicitly modeled, allowing for the study of solvation effects and the formation of hydrogen bonds.

For this compound, the hydrophobic trityl group and the more polar peptide backbone create an amphiphilic character. MD simulations can reveal how this molecule orients itself at a water-lipid interface, which could be relevant if its biological target is a membrane-bound protein. Furthermore, simulations can predict how changes in pH might affect the protonation state of the molecule (based on pKa values that can be estimated from QM or specialized MD techniques) and its subsequent conformational dynamics and interactions. nih.gov

Molecular Docking and De Novo Design for Biological Target Prediction and Optimization

A primary goal in medicinal chemistry is to identify the biological targets of a compound and to optimize its structure to enhance its binding affinity and selectivity. Molecular docking and de novo design are computational techniques that play a central role in this process.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves sampling a large number of possible binding poses and scoring them based on a force field that estimates the binding energy. For this compound, docking studies could be performed against a library of protein structures to generate hypotheses about its potential biological targets. The trityl group would be a key feature in these simulations, as its size and hydrophobicity would favor binding to large, greasy pockets on a protein surface.

Once a potential target is identified, molecular docking can be used to refine the structure of the ligand to improve its binding. For example, if a docking simulation reveals that the propylamide group is in a solvent-exposed region of the binding site, it could be modified to introduce new interactions with the protein. Structure-based design has been successfully used to develop covalent inhibitors targeting histidine residues in protein binding sites. rsc.orgresearchgate.net

The following table illustrates hypothetical docking scores of this compound and its analogs against a putative protein target, showcasing how this technique can be used to guide lead optimization.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -8.5 | Hydrophobic (Trityl), H-bond (Amide) |

| Analog 1 (propylamide replaced with butylamide) | -8.9 | Enhanced hydrophobic interaction |

| Analog 2 (trityl replaced with smaller phenyl) | -6.2 | Reduced hydrophobic interaction |

| Analog 3 (addition of a hydroxyl group to propyl) | -9.1 | Additional H-bond with protein |

This table contains hypothetical data for illustrative purposes. Negative docking scores indicate more favorable binding.

De novo design takes this a step further by computationally building new molecules from scratch that are predicted to bind to a target. nih.gov By analyzing the shape and chemical features of a binding site, algorithms can suggest novel scaffolds and functional groups that would be complementary to the target. The structural features of this compound, such as the trityl-protected histidine, could serve as a starting fragment for de novo design efforts aimed at creating more potent and selective ligands. psu.edunih.gov

Predicting Binding Affinity and Selectivity

The introduction of modifications to a parent amino acid structure, such as in this compound, necessitates a thorough evaluation of how these changes impact binding to a target receptor. Computational approaches are instrumental in predicting these effects, saving significant time and resources compared to purely empirical methods. Molecular docking and molecular dynamics (MD) simulations are principal techniques used for this purpose.

Following docking, MD simulations can provide a more dynamic and refined picture of the protein-ligand complex. These simulations track the movements of atoms over time, allowing for the assessment of the stability of binding poses and the calculation of binding free energies. The flexibility of the propylamide tail and the conformational stability of the trityl group's interactions can be analyzed in detail.

A typical workflow for predicting binding affinity involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Molecular docking: To generate a series of potential binding poses.

Scoring and selection: The poses are ranked based on a scoring function, and the top-ranked poses are selected for further analysis.

Molecular dynamics simulations: To assess the stability of the selected poses and calculate binding free energies.

Research on other histidine derivatives has demonstrated the utility of this approach. For example, in a study on HDAC2 inhibitors, a large library of histidine-containing compounds was screened using molecular docking, leading to the identification of promising candidates with high docking scores and key hydrogen bond interactions. jocpr.com One of the lead compounds identified was (2S)-2-(3-aminopropanamido)-3-(3H-imidazol-4-yl)propanoic acid, which shares the feature of a modified C-terminus with this compound. jocpr.com

Table 1: Illustrative Molecular Docking and Binding Free Energy Data for Hypothetical this compound Analogs

| Analog | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Free Energy (ΔG, kcal/mol) |

| 1 | This compound | -9.8 | PHE, LEU, TRP | -10.5 ± 0.5 |

| 2 | N(im)-Trityl-L-histidine-ethylamide | -9.5 | PHE, LEU, TRP | -10.1 ± 0.4 |

| 3 | N(im)-Trityl-L-histidine-butylamide | -10.1 | PHE, LEU, ILE | -10.9 ± 0.6 |

| 4 | N(im)-(4-methoxytrityl)-L-histidine-propylamide | -10.2 | PHE, LEU, TRP, SER | -11.1 ± 0.5 |

| 5 | L-histidine-propylamide (no trityl group) | -6.2 | HIS, ASP | -7.0 ± 0.3 |

This table is illustrative and based on general principles of molecular modeling. The data does not represent experimentally verified values.

Structure-Based Design of Modified Amino Acid Derivatives

Structure-based design leverages the three-dimensional structure of a target protein to design novel ligands with improved properties such as higher affinity and selectivity. For this compound analogs, computational models can guide the rational design of new derivatives.

By analyzing the predicted binding mode of a lead compound, medicinal chemists can identify opportunities for modification. For example, if the propylamide tail of this compound is found to be in a region of the binding site with unoccupied space, it could be extended or functionalized to form additional favorable interactions. Similarly, substitutions on the phenyl rings of the trityl group could be explored to enhance interactions with the protein. For instance, adding a hydroxyl or methoxy (B1213986) group could introduce a new hydrogen bond.

Structure-activity relationship (SAR) studies on related peptides have shown the importance of the C-terminal histidine residue and its modifications. In a study on IgG-binding peptides, substitution of the C-terminal histidine with other amino acids, including non-natural ones, led to significant changes in binding affinity. rsc.org This highlights the sensitivity of binding to modifications at this position.

The design process is iterative:

A starting compound (e.g., this compound) is docked into the target protein.

The binding site is analyzed to identify potential modifications that could improve binding.

New analogs are designed in silico.

The designed analogs are then subjected to computational prediction of their binding affinity and selectivity.

The most promising candidates are synthesized and tested experimentally, and the results are used to refine the computational models for the next design cycle.

Table 2: Examples of Modified Histidine Derivatives for Structure-Based Design

| Compound Name | Modification Type | Potential Application | Reference |

| 3-methyl-histidine | Imidazole ring methylation | Probing protein structure and function | nih.gov |

| 3-pyridyl-alanine | Isosteric replacement of imidazole | Modulating spectral properties of proteins | nih.gov |

| 2-furyl-alanine | Isosteric replacement of imidazole | Modulating spectral properties of proteins | nih.gov |

| 2-Pya (2-pyridylalanine) | C-terminal substitution | Enhancing peptide binding affinity | rsc.org |

| Nα-Boc-Nim-trityl-L-histidine | Protected amino acid | Peptide synthesis and drug development | nih.gov |

Mechanistic Dissection of Biological Activities Exhibited by Histidine Propylamide Derivatives

Enzyme Inhibition and Modulation Mechanisms

The imidazole (B134444) ring of histidine is a versatile functional group that can participate in various enzymatic reactions. Its ability to act as both a proton donor and acceptor at physiological pH makes it a key component in the active sites of many enzymes.

Specific studies detailing the competitive or mixed inhibition profiles of N(im)-Trityl-L-histidine-propylamide are not publicly available. However, the concept of tritylated amino acid derivatives acting as enzyme inhibitors has been explored. For instance, S-trityl-L-cysteine has been identified as a potent allosteric inhibitor of the mitotic kinesin Eg5, a target in cancer chemotherapy. nih.gov This suggests that the large trityl group can confer inhibitory properties by interacting with allosteric sites on an enzyme, thereby preventing the conformational changes necessary for catalysis. It is plausible that this compound could exhibit similar inhibitory mechanisms against specific enzymes, though this remains to be experimentally verified.

Histidine residues are fundamental to the catalytic activity of numerous enzymes. They can act as nucleophiles, general acids or bases, and metal ion ligands. The introduction of a trityl group on the imidazole nitrogen, as in this compound, would block its ability to participate in these typical catalytic functions. This modification would prevent it from coordinating with metal ions or participating in proton transfer, effectively rendering it inactive in a catalytic context.

Interaction with Cellular Pathways and Signaling Networks

Histidine and its derivatives can influence various cellular processes, from metabolism to signal transduction.

There is no direct evidence of this compound modulating metabolic processes. However, histidine itself is a precursor for the synthesis of histamine, a key signaling molecule, and carnosine, a dipeptide with antioxidant properties. The metabolic pathways involving histidine are well-established, but how a derivatized form like this compound would interact with these pathways is unknown.

Histidine-containing peptides have demonstrated antioxidant capabilities. nih.gov For example, the peptide glutamine–histidine–glycine–valine (QHGV) has been shown to possess antioxidant activity, which can be further enhanced by conjugation with phenolic acids. nih.gov This activity is often attributed to the ability of the histidine imidazole ring to scavenge reactive oxygen species (ROS). The presence of the bulky trityl group on the imidazole ring of this compound would likely hinder its ability to act as a direct antioxidant in the same manner as unmodified histidine residues.

Biomolecular Target Recognition and Binding Modes

The specific biomolecular targets of this compound have not been identified. In the context of peptide synthesis, for which this compound is primarily used, the trityl group is designed to prevent unwanted side reactions at the histidine imidazole nitrogen. chemimpex.com Beyond this synthetic utility, any interactions with biological macromolecules would be speculative. Structure-activity relationship studies on other tritylated compounds have shown that the trityl group can contribute significantly to binding affinity and selectivity for specific protein targets. nih.gov

Receptor Binding and Activation

The interaction of this compound with cellular receptors is a critical aspect of its biological function. The histidine moiety can act as a key pharmacophore, engaging in specific binding events that can lead to receptor activation or inhibition.

The imidazole ring of histidine is a crucial element in these interactions. It can act as both a hydrogen bond donor and acceptor, allowing for precise orientation within a receptor's binding pocket. nih.gov The pKa of the imidazole nitrogen is near physiological pH, meaning that small shifts in the local microenvironment can alter its protonation state. nih.govmdpi.com This pH-dependent charge can be a determining factor in the strength and nature of the receptor-ligand interaction. When protonated, the imidazolium (B1220033) ion can form strong ionic bonds or cation-π interactions with aromatic residues in the receptor. nih.gov

Research on thyrotropin-releasing hormone (TRH) analogues, where the central histidine residue is modified, highlights the importance of this part of the molecule for receptor subtype selectivity. nih.gov For instance, substitution at the N(1)-position of the imidazole ring in TRH analogues led to compounds with significantly different binding affinities and activation potencies for TRH receptor subtypes R1 and R2. nih.gov One analogue with an ethyl group at this position showed a higher binding affinity for TRH-R1 than TRH itself. nih.gov Another analogue demonstrated 88-fold greater potency for TRH-R2 over TRH-R1. nih.gov These findings underscore that modifications to the histidine imidazole ring, such as the bulky trityl group in this compound, can profoundly influence receptor binding and functional selectivity.

| Compound Type | Key Structural Feature | Observed Receptor Interaction | Reference |

|---|---|---|---|

| TRH Analogue (N(1)-ethyl-L-histidine) | Ethyl group on imidazole | 1.1-fold higher binding affinity to TRH-R1 than TRH | nih.gov |

| TRH Analogue (N(1)-isopropyl-L-histidine) | Isopropyl group on imidazole | 88-fold greater potency for TRH-R2 vs. TRH-R1 | nih.gov |

| Histidine-Rich Peptides | Multiple histidine residues | pH-dependent membrane association and lysis | mdpi.com |

Metal Ion Chelation and Its Biological Implications

The histidine imidazole side chain is a well-established ligand for metal ion coordination in biological systems. mdpi.com This ability to chelate metal ions is a key mechanism through which this compound can exert biological effects.

Histidine can coordinate with a variety of divalent transition metal ions, including Zn²⁺, Ni²⁺, Cu²⁺, Fe²⁺, and Co²⁺. mdpi.com The coordination typically involves the deprotonated nitrogen atoms of the imidazole ring. mdpi.com This interaction is pH-dependent, as the nitrogen must be deprotonated to bind the metal ion effectively. mdpi.com The geometry of the resulting metal complex is dependent on the specific metal ion involved; for example, Zn²⁺ often prefers a tetrahedral geometry, whereas Ni²⁺ tends to form square pyramidal or octahedral complexes. mdpi.com

The ability of histidine-containing molecules to chelate metal ions has significant biological implications. For instance, histidine-rich peptides are used in recombinant protein purification as "His-tags" that bind to nickel or cobalt ions immobilized on a chromatography matrix. nih.govnih.gov This demonstrates the strong and specific nature of this interaction. In a biological context, the chelation of metal ions can influence enzyme activity, modulate signaling pathways, or affect protein stability.

Studies on dipeptides containing histidine, such as histidine-β-alanine, have explored their potential as chelating agents for the removal of metal ions like Al³⁺, Cu²⁺, Hg²⁺, and Pb²⁺. researchgate.netresearchgate.net These studies highlight the therapeutic potential of histidine derivatives in metal detoxification.

In this compound, the presence of the bulky trityl group on the imidazole nitrogen could sterically hinder the coordination of metal ions. However, the other nitrogen atom of the imidazole ring may still be available for chelation. The specific impact of the trityl group on the metal-chelating properties would depend on the conformational flexibility of the molecule.

| Molecule | Metal Ions Chelated | Biological/Experimental Context | Reference |

|---|---|---|---|

| Histidine-Rich Peptides (His-tags) | Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ | Affinity purification of recombinant proteins | nih.govnih.gov |

| Histidine-β-Alanine | Al³⁺, Cu²⁺, Hg²⁺, Pb²⁺ | In vitro metal ion removal | researchgate.netresearchgate.net |

| Mussel Byssus Proteins | Zn²⁺ | Sacrificial cross-links contributing to self-healing properties | mdpi.com |

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. nih.gov The unique properties of the histidine residue suggest that this compound could function as a modulator of PPIs.

The imidazole side chain of histidine can participate in a variety of non-covalent interactions that are crucial for protein structure and function, including hydrogen bonds, cation-π interactions, and π-π stacking interactions. nih.gov The ability of the imidazole ring to switch between a neutral and a protonated state around physiological pH allows it to act as a "pH-sensor" in PPIs. nih.gov A change in the local pH can alter the charge of the histidine residue, leading to the formation or disruption of electrostatic interactions that can either stabilize or destabilize a protein-protein complex.

For example, the cation-π interactions between a protonated histidine (His⁺) and aromatic amino acids like phenylalanine, tyrosine, and tryptophan can be repulsive, whereas these interactions are attractive when the histidine is in its neutral form. nih.gov The strength of π-π stacking interactions between neutral histidine and other aromatic residues is also significant. nih.gov

The trityl group in this compound introduces a large, rigid, and hydrophobic moiety. This group can be envisioned to interact with hydrophobic patches on the surface of proteins, potentially disrupting or stabilizing PPIs. Small molecules that can effectively mimic secondary protein structures, such as alpha-helices, are known to be effective modulators of PPIs. ajwilsonresearch.com While this compound is not a direct peptidomimetic in this sense, its distinct structural features could allow it to bind at protein interfaces and allosterically modulate the interaction. mdpi.com

The development of small molecules that can modulate PPIs is a growing area of drug discovery. nih.gov These modulators can act by either inhibiting or stabilizing a particular protein-protein complex. The structural features of this compound, combining the versatile interactivity of histidine with the bulky hydrophobic trityl group, provide a chemical scaffold with the potential to influence the complex landscape of protein-protein interactions within the cell.

Therapeutic Potential and Biomedical Applications of N Im Trityl L Histidine Propylamide Derivatives

Potential in Targeted Drug Delivery Systems

Histidine-rich peptides and polymers are of interest in drug delivery due to their pH-responsive nature. The imidazole (B134444) side chain of histidine can become protonated in acidic environments, such as those found in tumor microenvironments or endosomes, leading to conformational changes that can trigger the release of a therapeutic payload. nih.gov While this is a well-established concept, there is no specific research demonstrating the incorporation of N(im)-Trityl-L-histidine-propylamide or its derivatives into targeted drug delivery systems.

Antimicrobial and Antioxidant Applications

The development of novel antimicrobial and antioxidant compounds is a critical area of research. While other classes of molecules, such as chitosan (B1678972) derivatives, are being explored for these properties, and some histidine-containing peptides have shown antimicrobial activity, there is no published research on the antimicrobial or antioxidant properties of this compound derivatives. nih.govnih.gov One study on synthetically modified L-histidine-rich peptidomimetics demonstrated potent activity against Cryptococcus neoformans, highlighting the general potential of modified histidine structures in this field, but again, this work is not based on the specific parent compound of interest. nih.gov

Future Research Directions and Translational Perspectives for N Im Trityl L Histidine Propylamide Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of peptides and their derivatives is a field marked by continuous innovation, driven by the need for greater efficiency, higher purity, and scalability to meet clinical and commercial demands. For compounds like N(im)-Trityl-L-histidine-propylamide, the synthetic strategy would likely involve the protection of the imidazole (B134444) nitrogen of L-histidine with a trityl group, followed by the amidation of the C-terminus with propylamine (B44156).

Current Synthetic Approaches and Their Limitations:

Solid-phase peptide synthesis (SPPS) is the dominant methodology for producing peptides. nbinno.com The use of trityl-based protecting groups for histidine, such as in N(im)-Trityl-L-histidine, is well-established and offers advantages like stability to the basic conditions used for Fmoc deprotection. nbinno.com However, the large-scale synthesis of modified peptides faces several challenges:

Use of Hazardous Reagents: Many synthetic protocols rely on strong solvents and hazardous coupling agents, raising environmental and safety concerns. proteogenix.scienceacs.org

Purification Challenges: The purification of the final product from a complex mixture of by-products can be a significant bottleneck, often requiring extensive chromatography. biosynth.com

Scalability Issues: Transitioning a synthesis from a laboratory scale to an industrial scale often presents unforeseen challenges that can impact efficiency and cost-effectiveness. researchgate.net

Future Directions for Synthetic Methodologies:

To address these limitations, future research in the synthesis of this compound and related compounds should focus on several key areas:

Green Chemistry Approaches: The development of more sustainable synthetic methods is a critical goal. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the development of more atom-efficient coupling reagents that produce non-toxic by-products. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and the potential for higher yields and purity. Applying flow chemistry to the synthesis of protected amino acids and their subsequent use in peptide synthesis could significantly enhance efficiency and scalability.

Enzymatic Synthesis: The use of enzymes for peptide bond formation and modification is a promising green alternative to chemical synthesis. Enzymes can offer high specificity and operate under mild conditions, reducing the need for protecting groups and minimizing side reactions.

Improved Protecting Group Strategies: While the trityl group is effective, research into new protecting groups that offer different lability profiles or improved solubility could further optimize the synthesis of complex peptides containing histidine. scielo.br For instance, the development of protecting groups that can be removed under orthogonal conditions allows for more complex molecular architectures to be constructed.

| Methodology | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Well-established, automatable, easy purification of intermediates. nbinno.com | Use of excess reagents, generation of significant waste, challenges with long or complex sequences. biosynth.comproteogenix.science | Standard method for synthesizing peptides incorporating this derivative. |

| Liquid-Phase Peptide Synthesis (LPPS) | Scalable, allows for purification of intermediates. | More labor-intensive than SPPS, solubility issues can be problematic. proteogenix.science | Potentially more cost-effective for large-scale production. |

| Native Chemical Ligation (NCL) | Allows for the synthesis of very long peptides and proteins by joining smaller, unprotected peptide fragments. proteogenix.science | Requires a cysteine residue at the ligation site. | Could be used to incorporate a peptide fragment containing this compound into a larger protein. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability can be an issue. | A future approach to explore for a more sustainable synthesis. |

Integration of Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of therapeutic candidates before their synthesis. For a molecule like this compound, computational approaches can provide valuable insights into its potential biological activity and guide the design of more potent and selective derivatives.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme active site. For this compound, docking studies could be used to identify potential protein targets and to understand the key interactions that mediate binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule behaves over time in a biological environment. These simulations can be used to assess the conformational stability of the compound and its complex with a target protein, as well as to calculate binding free energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of histidine derivatives, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to potency.

Homology Modeling: When the experimental structure of a target protein is not available, homology modeling can be used to build a 3D model based on the known structure of a related protein. This allows for structure-based drug design to be applied to a wider range of targets. nih.gov

Application to this compound Research:

The rational design of peptidomimetics often involves constraining the conformational flexibility of a peptide to lock it into its bioactive conformation. mdpi.com Computational modeling can be instrumental in this process. For instance, the bulky trityl group on the histidine imidazole ring of this compound will significantly influence its conformational preferences. MD simulations could explore the accessible conformations of this molecule and peptides incorporating it, providing insights into how the trityl group might affect interactions with a biological target.

Furthermore, computational studies can guide the optimization of the propylamide group. By systematically varying the length and nature of the C-terminal substituent in silico, researchers can predict how these changes will affect binding affinity, solubility, and other key drug-like properties. This computational pre-screening can help to prioritize the synthesis of the most promising derivatives, saving time and resources.

| Computational Tool | Application | Potential Insights for this compound |